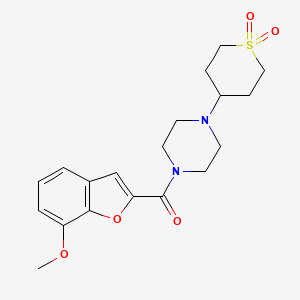
1-benzyl-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione, also known as BFD, is a heterocyclic compound that has been extensively studied for its potential use in various scientific applications. BFD is a pyrazine derivative that is synthesized through a multistep process, and it has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis of Complex Heterocycles
Research has focused on synthesizing structurally complex heterocyclic compounds using environmentally friendly methods. For instance, a study by S. Rajesh et al. (2011) described the L-proline-catalyzed synthesis of benzo[h]pyrazolo-[3,4-b]quinoline-5,6(10H)-diones via a four-component sequential reaction. This "on water" protocol emphasizes high atom economy and environmental benefits, such as short reaction times and the absence of extraction and chromatographic purification steps (Rajesh et al., 2011).
Green Catalysis and Synthesis
The use of green catalysts for the synthesis of heterocyclic derivatives under solvent-free conditions has been a subject of interest. For example, a study by Afshin Yazdani-Elah-Abadi et al. (2017) demonstrated the theophylline-catalyzed one-pot synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives, highlighting a green, convenient, and high-yielding procedure (Yazdani-Elah-Abadi et al., 2017).
Materials for Electronic Devices
The development of materials for electronic applications, such as bulk heterojunction solar cells, is another area of research. Mao-Chuan Yuan et al. (2010) used Stille polycondensation to prepare low-bandgap copolymers by conjugating electron-accepting pyrido[3,4-b]pyrazine moieties with electron-rich units. These polymers exhibited excellent thermal stability and sufficient energy offsets for efficient charge transfer, making them suitable for solar energy conversion (Yuan et al., 2010).
properties
IUPAC Name |
1-benzyl-4-(3-fluorophenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-7-4-8-15(11-14)20-10-9-19(16(21)17(20)22)12-13-5-2-1-3-6-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHSVDQTZRMASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-(3-fluorophenyl)pyrazine-2,3(1H,4H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride](/img/structure/B2682218.png)



![1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2682224.png)

![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride](/img/structure/B2682228.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2682230.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2682236.png)